![molecular formula C11H17NO3 B13623609 Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.3 g/mol. This compound is widely used in both research and industry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate typically involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles, such as primary and secondary amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Primary and Secondary Amines: These are commonly used in substitution reactions to replace the dimethylamino group.
Solvents: Dimethylformamide (DMF) and dioxane are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from the substitution reactions include various aminomethylidene derivatives, which can have significant biological activity .
Applications De Recherche Scientifique
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate involves its reactivity at the β-position of the enamino ketone fragment. This high reactivity allows it to interact with various nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxochroman-2-carboxylate
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is unique due to its specific structure, which allows for high reactivity and versatility in chemical reactions. Its ability to form various biologically active derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
methyl (3Z)-3-(dimethylaminomethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-12(2)7-9-6-8(11(14)15-3)4-5-10(9)13/h7-8H,4-6H2,1-3H3/b9-7- |
Clé InChI |
JAZIKIHLWYKFQI-CLFYSBASSA-N |
SMILES isomérique |
CN(C)/C=C\1/CC(CCC1=O)C(=O)OC |
SMILES canonique |
CN(C)C=C1CC(CCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
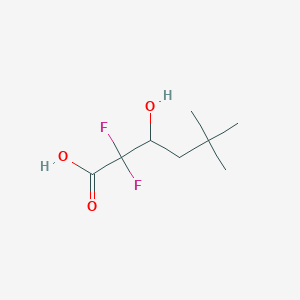
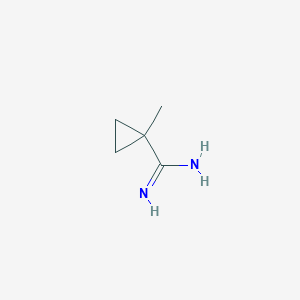
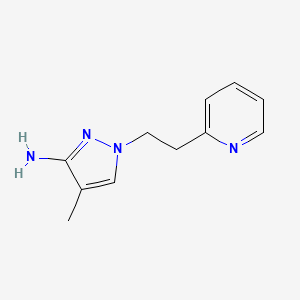
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
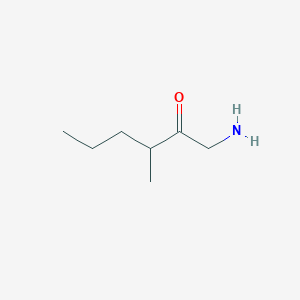
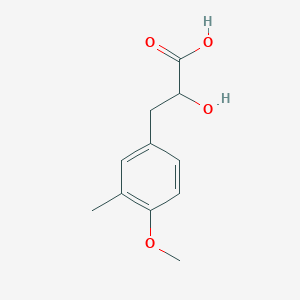
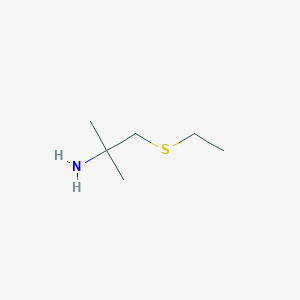
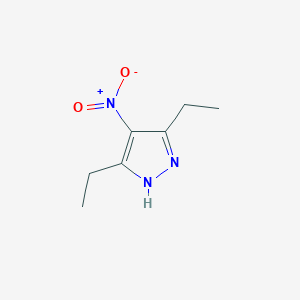
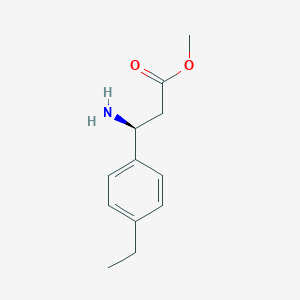
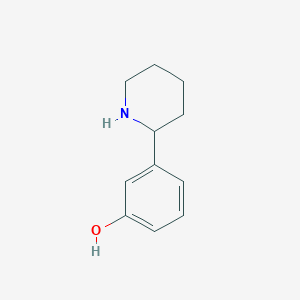
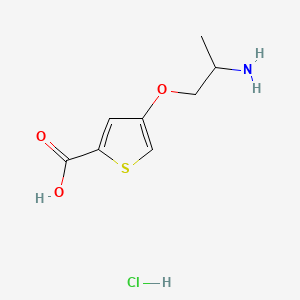
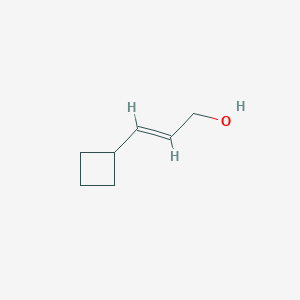
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
